3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

描述

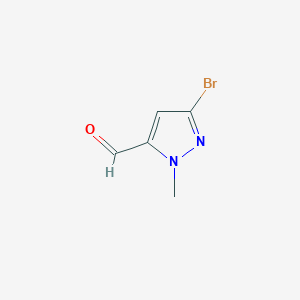

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by a bromine atom at position 3, a methyl group at position 1 (on the nitrogen atom), and an aldehyde functional group at position 5 (Figure 1). Its molecular formula is C₆H₆BrN₂O, with a molecular weight of 217.03 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive aldehyde group and halogen substitution .

The bromine atom introduces electronic effects (e.g., inductive withdrawal) that modulate reactivity, while the aldehyde group enables nucleophilic additions and condensations. The methyl group at position 1 provides steric stability, influencing both synthetic pathways and biological interactions.

属性

IUPAC Name |

5-bromo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONGIFTUQBTSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Preformed Pyrazole Aldehydes

A key approach involves bromination of 1-methyl-1H-pyrazole-5-carbaldehyde precursors. While no direct example exists, N-bromosuccinimide (NBS) -mediated bromination under controlled conditions is a validated method for introducing bromine at the C3 position in related systems (Table 1).

| Entry | Substrate | NBS (eq.) | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Methyl-pyrazole-4-carbaldehyde | 1.5 | DMF, μWave, 150°C | 4 h | 92 |

| 2 | 4-Methoxy analog | 1.2 | DMF, μWave, 150°C | 15 min | 49 |

| 3 | 4-CF₃ analog | 1.5 | DMF, conventional | 72 h | 82 |

- Dissolve the pyrazole aldehyde (1.0 eq) in dry DMF.

- Add NBS (1.5 eq) and heat under microwave irradiation at 150°C for 4 hours.

- Purify via silica gel chromatography (PE/EA = 5:1).

Limitations : Chemoselectivity depends on substituent electronic effects. Electron-withdrawing groups (e.g., CF₃) improve regioselectivity for C3 bromination.

Multi-Step Synthesis from Dicarboxylates

Indirect routes via pyrazole dicarboxylate intermediates (e.g., diethyl 1H-pyrazole-3,5-dicarboxylate) are documented for related compounds. Adapting this strategy:

- Methylation : Treat diethyl pyrazole-3,5-dicarboxylate with iodomethane/K₂CO₃ in acetone (60°C, 16 h).

- Selective hydrolysis : Convert the 5-carboxylate to a carboxamide using NH₃/THF.

- Bromination : Introduce bromine at C3 via NBS (as above).

- Oxidation : Oxidize the 5-carboxamide to aldehyde using LiAlH₄ or Rosenmund reduction.

Challenges : Competing side reactions during oxidation steps require precise stoichiometry and temperature control.

Microwave-Assisted Cross-Coupling

Recent advances in Ullmann-type C–N coupling and Suzuki-Miyaura reactions enable modular construction of brominated pyrazoles (Table 2):

| Entry | Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | 4-CN-C₆H₄ | Pd(PPh₃)₄, K₂CO₃ | 72 |

| 2 | 4-CH₃O-C₆H₄ | Pd(OAc)₂, SPhos | 90 |

| 3 | 3-Thiophene | PdCl₂(dppf), Cs₂CO₃ | 85 |

Application : Post-bromination Suzuki coupling could diversify the 3-bromo-5-carbaldehyde scaffold, though this remains unexplored for the target compound.

Critical Analysis of Feasibility

- Direct bromination of 1-methyl-1H-pyrazole-5-carbaldehyde is the most straightforward route but requires regiocontrol.

- Multi-step sequences (bromination → formylation or vice versa) face challenges in functional group compatibility.

- Catalytic systems (e.g., CuI/DMEDA for C–N coupling) may aid in stabilizing reactive intermediates.

化学反应分析

Types of Reactions

3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 3-bromo-1-methyl-1H-pyrazole-5-methanol.

科学研究应用

3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

作用机制

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets .

相似化合物的比较

Halogen Substitution: Bromine vs. Chlorine

The choice of halogen significantly impacts reactivity and biological activity. For example:

- 3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde : The chloro analog exhibits higher electrophilicity and stronger anticancer activity compared to the bromo derivative. Chlorine’s smaller atomic radius and higher electronegativity enhance reactivity in cross-coupling reactions .

- 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde : Bromine’s larger size and polarizability make it less reactive in nucleophilic substitutions but more effective in stabilizing intermediates via resonance. This compound shows moderate antimicrobial activity compared to its chloro counterpart .

Table 1: Halogen Substitution Effects

| Compound | Reactivity (SN2) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde | High | Strong | Moderate |

| This compound | Moderate | Moderate | Moderate |

Substituent Effects at Position 1

The substituent on the pyrazole nitrogen (position 1) influences steric hindrance and solubility:

- 3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid : The cyclopropylmethyl group enhances lipophilicity and target selectivity in enzyme inhibition compared to the methyl group in the reference compound .

- Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate : Dimethyl substitution increases steric hindrance, reducing reactivity in ester hydrolysis but improving metabolic stability .

Table 2: Position 1 Substituent Comparison

| Compound | Substituent | Key Property |

|---|---|---|

| This compound | Methyl | Moderate steric hindrance |

| 3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid | Cyclopropylmethyl | High lipophilicity |

| Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate | 1,4-Dimethyl | Enhanced metabolic stability |

Functional Group Variations

The aldehyde group at position 5 distinguishes the compound from analogs with carboxylate or ester groups:

- 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid : The carboxylic acid group enables salt formation (improving solubility) but limits utility in condensation reactions .

- Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate : The ester group enhances stability under acidic conditions but requires hydrolysis for further functionalization .

Table 3: Functional Group Impact

| Compound | Functional Group | Key Application |

|---|---|---|

| This compound | Aldehyde | Intermediate for Schiff bases |

| 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid | Salt formation for drug delivery |

| Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | Ester | Prodrug synthesis |

生物活性

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom at the 3-position and an aldehyde group at the 5-position. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C6H6BrN2O

- Molar Mass : Approximately 217.06 g/mol

- Structural Features :

- Pyrazole ring with two nitrogen atoms.

- Bromine substituent enhances reactivity.

- Aldehyde functional group contributes to biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that pyrazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at low concentrations (1.0 μM) .

2. Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. It may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). For example, some derivatives have shown superior anti-inflammatory activity compared to established drugs like celecoxib .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The presence of the bromine atom and aldehyde group can significantly influence its binding affinity and reactivity with biological targets .

Comparative Analysis with Related Compounds

A comparative analysis of similar pyrazole derivatives reveals variations in biological activity based on structural modifications:

| Compound | Biological Activity | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | TBD | Investigated for apoptosis induction |

| 3-Iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | Antimicrobial, Antifungal | TBD | Enhanced reactivity due to iodine |

| Other pyrazole derivatives | Varies (anticancer, antibacterial) | Varies | Structure-dependent activity |

Case Study 1: Anticancer Effects

In a study focusing on the anticancer effects of pyrazole derivatives, it was found that compounds structurally related to this compound effectively inhibited microtubule assembly, demonstrating potential as microtubule-destabilizing agents . These findings suggest that further exploration of this compound could lead to novel treatments for various cancers.

Case Study 2: Inflammatory Response Modulation

Research highlighted the role of pyrazole derivatives in modulating inflammatory responses through enzyme inhibition. Compounds displaying significant COX inhibitory activities were noted for their potential therapeutic applications in treating inflammatory diseases .

常见问题

Q. What are the established synthetic routes for 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation and formylation of pyrazole precursors. For example, bromination of 1-methyl-1H-pyrazole derivatives followed by Vilsmeier-Haack formylation (using POCl₃ and DMF) is a common approach . Optimizing stoichiometry (e.g., molar ratios of brominating agents like NBS or Br₂) and reaction time is critical. Evidence from similar pyrazole-carbaldehyde syntheses shows yields ranging from 60–85% under controlled anhydrous conditions . Monitoring via TLC and using column chromatography (silica gel, ethyl acetate/hexane) for purification is recommended .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the aldehyde proton (δ 9.5–10.5 ppm) and bromine-induced deshielding of adjacent carbons .

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 217.98 for C₅H₅BrN₂O) and bromine isotope pattern .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond angles and dihedral angles, as demonstrated for analogous pyrazole-carbaldehydes .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial configuration of this compound?

- Methodological Answer : X-ray crystallography provides precise bond lengths (e.g., C-Br ≈ 1.89 Å) and torsional angles (e.g., pyrazole ring planarity deviations < 5°) . For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.759 Å, b = 10.061 Å) have been reported for structurally similar compounds . Use programs like SHELX or Olex2 for refinement, and validate with R-factors (< 0.05 for high-resolution data) .

Q. What strategies mitigate contradictory results in optimizing oxidation steps during synthesis?

- Methodological Answer : Contradictions often arise in oxidation methods (e.g., PCC vs. MnO₂). For instance, PCC in DMF selectively oxidizes pyrazole-methanol intermediates to aldehydes without over-oxidation , while MnO₂ may require stricter moisture control. Systematic comparison of oxidants (e.g., Swern vs. TEMPO-mediated) under varying temperatures (0°C vs. RT) is advised. Kinetic studies (e.g., in situ IR monitoring) can identify side reactions like aldehyde dimerization .

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 3 activates the pyrazole ring for Suzuki-Miyaura couplings. DFT calculations show that the electron-withdrawing aldehyde group at position 5 enhances electrophilicity at C3, favoring Pd-catalyzed coupling with aryl boronic acids (e.g., 80–90% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane) . Contrast this with less reactive analogs lacking the aldehyde moiety (e.g., 3-bromo-1-methylpyrazole), which require harsher conditions .

Q. What computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can prioritize derivatives for antimicrobial or anticancer screening. For example, docking into E. coli dihydrofolate reductase (PDB: 1RX7) revealed hydrogen bonding between the aldehyde group and active-site residues (e.g., Asp27) . MD simulations (AMBER force field) assess binding stability over 100 ns trajectories .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Discrepancies (e.g., 150–152°C vs. 145–148°C) may stem from polymorphism or purity issues. Re-crystallize the compound from ethyl acetate/hexane (1:3) and characterize via DSC to identify polymorphic forms . Compare with literature data from high-purity samples (e.g., >98% by HPLC, as in ). Contamination by residual DMF (detectable via ¹H NMR at δ 2.7–2.9 ppm) can depress melting points .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to brominated pyrazoles ).

- Storage : Keep desiccated at −20°C in amber vials to prevent aldehyde oxidation .

- Waste Disposal : Neutralize with 10% sodium bisulfite before aqueous disposal .

Advanced Characterization Techniques

Q. How does dynamic NMR elucidate rotational barriers in this compound?

- Methodological Answer : Variable-temperature ¹H NMR (e.g., 298–373 K in DMSO-d₆) can detect restricted rotation of the methyl group at N1. Line-shape analysis (using DNMR software) calculates activation energy (ΔG‡ ≈ 60–70 kJ/mol), correlating with steric hindrance from the bromine substituent .

Synthesis Optimization

Q. Why do some synthetic routes for this compound produce regioisomeric byproducts, and how can they be minimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。